Technical Monograph: 3-Ethoxy-4-methoxyphenylacetonitrile
Technical Monograph: 3-Ethoxy-4-methoxyphenylacetonitrile
CAS Number: 103796-99-2 [1][2][3][4][5][6][7]
Executive Summary & Chemical Identity
3-Ethoxy-4-methoxyphenylacetonitrile is a specialized pharmaceutical intermediate primarily utilized in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, most notably Apremilast (Otezla), which is indicated for the treatment of psoriasis and psoriatic arthritis.[1][2][8]
Structurally, the molecule features a catechol ether core (3-ethoxy, 4-methoxy substitution) with a cyanomethyl side chain.[1][2][8] This specific substitution pattern is critical for the pharmacophore's binding affinity within the PDE4 enzymatic pocket.[8] The nitrile moiety serves as a versatile "chemical handle," allowing for transformation into acetic acid derivatives, ethylamines, or amides required for downstream API (Active Pharmaceutical Ingredient) assembly.[8]
Physicochemical Profile[1][2][4][6][7][8][9][10][11]
| Property | Data |
| CAS Number | 103796-99-2 |
| IUPAC Name | 2-(3-ethoxy-4-methoxyphenyl)acetonitrile |
| Synonyms | 3-Ethoxy-4-methoxybenzyl cyanide; (3-Ethoxy-4-methoxyphenyl)acetonitrile |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| Physical State | White to off-white crystalline solid or pale yellow oil (purity dependent) |
| Melting Point | 58–60 °C |
| Boiling Point | ~151 °C (at 2.5 Torr) |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water |
Synthetic Methodology
The synthesis of 3-Ethoxy-4-methoxyphenylacetonitrile typically follows a linear homologation sequence starting from Isovanillin (3-hydroxy-4-methoxybenzaldehyde).[1][2][8] This route is preferred in industrial settings due to the availability of starting materials and the robustness of the chemical transformations.
Core Synthesis Workflow
The protocol involves four distinct chemical stages:
-
Reduction: Conversion of the aldehyde to a benzyl alcohol.[2][8]
-
Halogenation: Activation of the alcohol to a benzyl chloride/bromide.[8]
-
Cyanation: Nucleophilic substitution to install the nitrile group.[8]
Detailed Protocol (Representative Scale)
Step 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde (CAS 1131-52-8) [1][2][8][9]
-
Reagents: Isovanillin, Ethyl Bromide (EtBr), Potassium Carbonate (K₂CO₃), DMF.[2][8]
-
Procedure: Dissolve Isovanillin in DMF. Add K₂CO₃ (1.5 eq) followed by slow addition of EtBr (1.2 eq).[2][8] Heat to 60°C for 4-6 hours.
-
Causality: K₂CO₃ acts as a mild base to deprotonate the phenol without affecting the aldehyde.[8] DMF promotes the Sₙ2 reaction.[8]
-
Workup: Quench with water, extract with ethyl acetate.
Step 2: Reduction to 3-Ethoxy-4-methoxybenzyl Alcohol
-
Reagents: Sodium Borohydride (NaBH₄), Methanol/THF.
-
Procedure: Cool the aldehyde solution to 0°C. Add NaBH₄ (0.5 eq) portion-wise.
-
Causality: Low temperature prevents over-reduction or side reactions.[2][8] NaBH₄ is chemoselective for the aldehyde.[8]
Step 3 & 4: Conversion to Nitrile (One-Pot or Two-Step)
-
Reagents: Thionyl Chloride (SOCl₂), then Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).[8]
-
Procedure: React the alcohol with SOCl₂ in DCM to form the benzyl chloride.[8] After solvent removal, treat the crude chloride with NaCN in DMSO or via Phase Transfer Catalysis (DCM/Water + TBAB).[8]
-
Critical Control Point: The cyanation step is exothermic and generates toxic cyanide species.[8] Maintain pH >9 in the aqueous phase if using PTC to prevent HCN gas evolution.
Synthesis Pathway Diagram[1][2][8][10]
Figure 1: Step-wise synthetic pathway from Isovanillin to the target Nitrile.[1][2][8]
Applications in Drug Development (Apremilast)
The primary utility of CAS 103796-99-2 lies in its role as a C2-linker precursor for the Apremilast scaffold.[1][2][8] While some industrial routes utilize a direct condensation of the benzaldehyde with dimethyl sulfone, the nitrile pathway offers specific advantages for accessing derivatives or controlling impurity profiles.[8]
Mechanism of Utility[1][2][8]
-
Hydrolysis to Phenylacetic Acid: The nitrile is hydrolyzed (Acid/Base) to 3-Ethoxy-4-methoxyphenylacetic acid (CAS 714251-55-5).[1][2][8] This acid can be coupled with amines or used to build the phthalimide core.[8]
-
Reduction to Phenethylamine: Catalytic hydrogenation (Raney Ni or Pd/C) converts the nitrile to 2-(3-ethoxy-4-methoxyphenyl)ethylamine .[1][2][8] This amine mimics the spatial arrangement of the sulfone-containing chain in Apremilast and is used in structure-activity relationship (SAR) studies.[1][2][8]
Downstream Workflow Diagram
Figure 2: Divergent utility of the nitrile intermediate in API synthesis.[1][2]
Analytical Characterization
To ensure the integrity of the intermediate, the following analytical signals should be verified.
Nuclear Magnetic Resonance (¹H-NMR)
-
Solvent: CDCl₃
-
Key Signals:
-
δ 6.80–6.90 (m, 3H): Aromatic protons (distinctive ABX or similar pattern).[2][8]
-
δ 4.10 (q, 2H): Methylene of the Ethoxy group (-OCH₂CH₃).[1][2][8]
-
δ 3.70 (s, 2H): Benzylic Methylene adjacent to Nitrile (Ar-CH₂ -CN).[1][2][8] This is the diagnostic peak for the nitrile formation.[1][8]
-
δ 1.45 (t, 3H): Methyl of the Ethoxy group (-OCH₂CH₃).[1][8]
-
Infrared Spectroscopy (FT-IR)[1][2]
-
Diagnostic Band: ~2250 cm⁻¹ .[2][8] This sharp, weak-to-medium intensity band corresponds to the C≡N stretch .[1][2][8] Absence of this band implies incomplete cyanation or hydrolysis.[2][8]
Safety & Handling Protocols
Hazard Class: 6.1 (Toxic).[2][8] UN Number: 3276 (Nitriles, liquid, toxic, n.o.s.).
-
Acute Toxicity: Like most benzyl nitriles, this compound can metabolize to release cyanide ions in vivo.[8] It is toxic if swallowed, inhaled, or absorbed through the skin.
-
Handling:
-
Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. Moisture can lead to slow hydrolysis of the nitrile to the amide/acid.[8]
References
-
Watson International . 3-Ethoxy-4-methoxyphenylacetonitrile Product Specifications. Retrieved from [2][8]
-
ChemicalBook . 3-Ethoxy-4-methoxyphenylacetonitrile (CAS 103796-99-2) Properties and Suppliers. Retrieved from [2][8]
-
Google Patents . Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde (Precursor Synthesis). Patent CN107827722B.[2][8] Retrieved from
-
PubChem . 3-Ethoxy-4-methoxybenzaldehyde (Precursor Data). CID 244728.[2][8] Retrieved from [2]
-
CookeChem . 2-(3-Ethoxy-4-methoxyphenyl)acetonitrile Safety Data. Retrieved from [2]
Sources
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